2,6-Dichlorobenzoic-d3 Acid
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Overview
Description
2,6-Dichlorobenzoic-d3 Acid is a deuterium-labeled derivative of 2,6-Dichlorobenzoic Acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula for this compound is C7HD3Cl2O2, and it has a molecular weight of 194.03 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorobenzoic-d3 Acid typically involves the deuteration of 2,6-Dichlorobenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For instance, the reaction of 2,6-Dichlorobenzoic Acid with deuterated water (D2O) in the presence of a catalyst can facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuteration. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzoic-d3 Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chloro groups.
Reduction: Products include 2,6-Dichlorobenzyl alcohol or 2,6-Dichlorobenzaldehyde.
Oxidation: Products include more oxidized forms such as 2,6-Dichlorobenzoquinone.
Scientific Research Applications
2,6-Dichlorobenzoic-d3 Acid is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the behavior of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzoic-d3 Acid is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound provide a distinct isotopic signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the movement and transformation of the compound in different environments, providing insights into molecular targets and pathways involved in various processes .
Comparison with Similar Compounds
2,6-Dichlorobenzoic-d3 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,6-Dichlorobenzoic Acid: The non-deuterated parent compound, used in similar applications but without the isotopic labeling.
2,4-Dichlorobenzoic Acid: A structurally similar compound with chloro groups at different positions, used in herbicides and other chemical applications.
2,3-Dichlorobenzoic Acid: Another isomer with different chloro group positions, used in various chemical syntheses.
The uniqueness of this compound lies in its ability to provide detailed isotopic information, making it invaluable in research applications where precise tracking of molecular transformations is required.
Properties
CAS No. |
1219805-50-1 |
---|---|
Molecular Formula |
C7H4Cl2O2 |
Molecular Weight |
194.025 |
IUPAC Name |
2,6-dichloro-3,4,5-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChI Key |
MRUDNSFOFOQZDA-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
Synonyms |
2,6-Dichlorobenzoic-d3 Acid |
Origin of Product |
United States |
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